Chaetomellic Acid A Anhydride-d3

Description

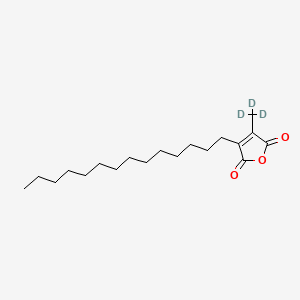

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tetradecyl-4-(trideuteriomethyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXAAHDAKIGAJG-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery, Isolation, and Structural Characterization Methodologies of Chaetomellic Acid a Anhydride D3

Fungal Source Organisms and Cultivation Strategies for Chaetomellic Acid A Anhydride-d3 Production

The natural, non-deuterated form of this compound, Chaetomellic Acid A, was first isolated from the fungus Chaetomella acutiseta nih.govstcloudstate.edu. Production of this metabolite appears to be a common trait within the Chaetomella genus nih.gov. This genus is characterized by its pycnidial or sporodochial conidiomata and is typically found in terrestrial habitats as a saprophyte or plant parasite coelomycetes.orgfungalpedia.org.

To enhance the production of secondary metabolites like Chaetomellic Acid A Anhydride (B1165640), various cultivation strategies can be employed. The "one strain, many compounds" (OSMAC) approach involves systematically altering culture conditions to induce the production of a diverse range of metabolites nih.gov. Key parameters that can be manipulated include:

Media Composition : Variations in carbon and nitrogen sources can significantly impact metabolite production nih.gov.

pH and Temperature : Optimizing these physical parameters is crucial for fungal growth and metabolite synthesis.

Aeration : The level of oxygen supply can influence the metabolic pathways activated in the fungus.

Elicitors : The addition of biotic or abiotic elicitors can stimulate the production of specific secondary metabolites thepharmajournal.com.

Two-phase culture systems have also been developed to improve the yield of secondary metabolites. In this technique, a second phase, either liquid or solid, is introduced to the culture to act as a sink for the produced compounds, which can enhance their release from the cells and reduce feedback inhibition researchgate.net.

Advanced Chromatographic and Spectroscopic Techniques for Isolation of this compound

The isolation and purification of Chaetomellic Acid A Anhydride from fungal fermentation broths rely on a combination of chromatographic and spectroscopic techniques. Given its nature as a maleic anhydride, it is often handled in its more stable anhydride form during isolation nih.gov.

A general workflow for isolation would involve:

Extraction : The fungal biomass and culture medium are extracted with organic solvents to obtain a crude extract containing a mixture of metabolites.

Chromatography : The crude extract is then subjected to various chromatographic techniques for separation. This can include:

Column Chromatography : Using stationary phases like silica (B1680970) gel or alumina (B75360) to separate compounds based on polarity.

High-Performance Liquid Chromatography (HPLC) : For high-resolution separation and purification of the target compound.

Spectroscopic Analysis : Throughout the purification process, spectroscopic methods are used to identify and characterize the fractions containing the desired compound.

Methodologies for Structural Elucidation of this compound and Related Metabolites

The structural elucidation of novel compounds like Chaetomellic Acid A Anhydride involves a suite of sophisticated analytical techniques to determine its chemical formula, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Chaetomellic Acid A Anhydride, various NMR experiments would be employed:

¹H NMR : To identify the number and types of protons in the molecule.

¹³C NMR : To determine the carbon skeleton.

2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between atoms.

In the case of this compound, the ¹H NMR spectrum would show the absence of signals corresponding to the three deuterated positions. The ¹³C NMR spectrum would also be affected at the sites of deuteration, showing characteristic splitting patterns due to carbon-deuterium coupling.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) : This technique provides a highly accurate mass measurement, which can be used to determine the molecular formula of the compound. For Chaetomellic Acid A Anhydride (C₁₉H₃₂O₃), the expected monoisotopic mass is approximately 308.2351 g/mol chemspider.com.

Tandem Mass Spectrometry (MS/MS) : By fragmenting the molecule and analyzing the resulting fragments, the connectivity of the atoms can be deduced.

For this compound, the molecular weight would be increased by approximately 3 Da compared to the non-deuterated form, reflecting the replacement of three protons with three deuterons. This mass shift is the basis for its use as an internal standard.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For a molecule with stereocenters, these techniques can be crucial in assigning its absolute stereochemistry.

Biosynthetic Pathways and Precursors of Chaetomellic Acid a Anhydride D3

Elucidation of Putative Biosynthetic Routes to Chaetomellic Acid A

The biosynthesis of Chaetomellic Acid A, like other members of the maleidride family of fungal natural products, is thought to originate from polyketide-derived precursors biorxiv.org. The core structure is characterized by a medium-sized alicyclic ring fused with one or two maleic anhydride (B1165640) moieties biorxiv.org.

While the specific pathway for Chaetomellic Acid A is not fully detailed in the provided search results, the general route for related maleidrides involves several key stages:

Polyketide Chain Assembly: A polyketide synthase (PKS) enzyme likely constructs the initial carbon backbone.

Cyclization: Intramolecular reactions form the characteristic ring structure of the maleidride family.

Oxidative Modifications: A series of oxidation, dehydration, and rearrangement steps lead to the final maleic anhydride functional group clockss.orgacs.org.

The synthesis of the maleic anhydride motif itself is a critical part of the pathway. In synthetic chemistry, routes have been developed that mimic potential biological steps, such as the cyclization of dicarboxylic acid precursors clockss.orgnih.gov. Chaetomellic Acid A has a strong tendency to cyclize into its anhydride form, which is often the form isolated from fungal cultures nih.gov.

Enzymology of Key Steps in Chaetomellic Acid A Biosynthesis

The biosynthesis of maleidrides like Chaetomellic Acid A is dependent on a suite of specialized enzymes encoded within a biosynthetic gene cluster (BGC). Key enzyme families typically involved in such pathways include:

| Enzyme Class | Putative Function in Maleidride Biosynthesis |

| Polyketide Synthase (PKS) | Assembles the initial carbon backbone from acyl-CoA units. |

| Non-ribosomal Peptide Synthetase (NRPS)-like enzymes | Involved in the activation and modification of the polyketide chain. |

| AMP-CoA Ligases | Activates carboxylic acid moieties for subsequent reactions. This enzyme family is found in some, but not all, maleidride BGCs biorxiv.org. |

| Oxidoreductases (e.g., P450 monooxygenases, dehydrogenases) | Catalyze critical oxidation and rearrangement steps to form the anhydride rings. |

| Transcription Factors | Regulate the expression of the genes within the BGC. |

This table is based on general findings for maleidride biosynthesis and represents a putative model for Chaetomellic Acid A.

Genetic Basis of Chaetomellic Acid A Production

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically located together on the chromosome in a biosynthetic gene cluster (BGC) biorxiv.org.

Identification of Biosynthetic Gene Clusters for Chaetomellic Acid A

While the specific BGC for Chaetomellic Acid A has not been explicitly identified in the provided results, extensive research has been done on the BGCs of other maleidrides like cornexistin, rubratoxin, and byssochlamic acid biorxiv.org. By using the core set of genes known to be required for maleidride synthesis, researchers can use genome mining techniques to discover new, putative maleidride BGCs biorxiv.orgresearchgate.net. These core genes often include a PKS and various modifying enzymes. A similar bioinformatic approach could be used to identify the Chaetomellic Acid A BGC in the genome of Chaetomella acutiseta.

Functional Characterization of Genes Involved in Chaetomellic Acid A Synthesis

Functional characterization involves determining the role of each gene within the BGC. This is typically achieved through targeted gene deletion or heterologous expression. For instance, in studies of the fungus Chaetomium globosum, deleting a key transcription factor gene, CgTF1, was shown to completely halt the production of a different secondary metabolite, chaetoglobosin A, by preventing the transcription of the entire biosynthetic gene cluster nih.gov. A similar regulatory mechanism, involving specific transcription factors, is expected to control the production of Chaetomellic Acid A.

Chemical Synthesis and Derivatization Strategies for Chaetomellic Acid a Anhydride D3

Total Synthesis Approaches to Chaetomellic Acid A Anhydride-d3

The total synthesis of Chaetomellic Acid A Anhydride (B1165640) is a significant challenge that has been approached through various methodologies. Synthetic efforts are generally directed at the anhydride form, as it is often easier to isolate and handle than the corresponding diacid. nih.gov The strategies can be broadly categorized into two main approaches: the alkylation of pre-formed maleic precursors and the assembly of the central 1,4-dicarbonyl system. nih.gov A biogenetic-type total synthesis has been described, highlighting an efficient pathway to the natural product.

Retrosynthetic Analysis of this compound

A common retrosynthetic strategy for Chaetomellic Acid A Anhydride hinges on disconnecting the molecule at the bond between the alkyl tail and the maleic anhydride ring. This leads to a key synthetic step involving the coupling of an appropriate alkyl nucleophile with an electrophilic C4 building block representing the core of the maleic anhydride.

One reported synthetic plan envisions a chemoselective S(N)2' coupling reaction as the key bond-forming step. This approach retrosynthetically cleaves the target molecule into a Grignard reagent (representing the C15 alkyl chain) and dimethyl bromomethylfumarate, a specialized C4 electrophile. The final step in the forward synthesis involves the cyclization of the resulting diacid to form the anhydride ring.

For the d3-analogue, the retrosynthetic analysis remains the same for the carbon skeleton. The deuterium (B1214612) atoms are considered a synthetic detail to be incorporated into the appropriate building block, typically the methyl group precursor, during the forward synthesis.

Key Synthetic Intermediates and Stereocontrol Strategies in this compound Synthesis

The synthesis of Chaetomellic Acid A Anhydride and its analogues relies on the preparation and reaction of several key intermediates. The specific intermediates can vary depending on the chosen synthetic route.

A crucial intermediate in one approach is dimethyl bromomethylfumarate . This electrophile is designed to react selectively with a nucleophile, such as a Grignard reagent, to install the long alkyl chain. The subsequent diester is then hydrolyzed to the diacid, which is a direct precursor to the final anhydride product. Another synthetic route employs a copper-catalyzed radical cyclization of (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane. nih.gov

The formation of the anhydride itself often proceeds through a diacid intermediate. The cyclization of this diacid is typically induced by a dehydrating agent like acetic anhydride. The reactivity of the anhydride functional group is high, making it a rare feature in natural products but a useful handle in synthesis. chemcoplus.co.jp

Stereocontrol is critical for defining the geometry of the double bond within the maleic anhydride core. Syntheses often start with precursors that have the desired stereochemistry, such as maleic or fumaric acid derivatives, to ensure the correct arrangement in the final product.

| Intermediate Type | Example | Role in Synthesis |

| Electrophilic Core | Dimethyl bromomethylfumarate | Reacts with alkyl nucleophile to form the C-C bond. |

| Radical Cyclization Precursor | (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane | Undergoes copper-catalyzed cyclization to form the core structure. nih.gov |

| Diacid Precursor | 2-methyl-3-pentadecylmaleic acid | Undergoes dehydration to form the final anhydride ring. |

| Activating Agent | Acetic Anhydride | Used to induce ring closure of the diacid to the anhydride. |

Semi-synthetic Modifications of this compound

The derivatization of natural products is a common strategy to generate new molecules for biological screening. researchgate.net The maleic anhydride moiety in Chaetomellic Acid A is a reactive functional group that can be readily derivatized. researchgate.net Likewise, the corresponding diacid, obtained by hydrolysis of the anhydride, offers two carboxylic acid groups that can be modified using a wide range of chemical reactions. thermofisher.com

Potential semi-synthetic modifications could include:

Amide and Ester Formation: The anhydride can react with amines or alcohols to open the ring and form an amide and a carboxylic acid, or an ester and a carboxylic acid, respectively. The diacid form can be coupled with amines or alcohols, often using carbodiimide (B86325) coupling agents like EDAC, to form diamides or diesters. thermofisher.com

Ring-Opening Reactions: The reactive anhydride ring can be opened by various nucleophiles to create a range of derivatives with different functional groups.

Modification of the Carboxyl Groups: The carboxylic acid groups of the diacid can be converted into other functionalities. For instance, they can be reduced to alcohols or converted to isocyanates. nih.gov

These modifications allow for the introduction of different chemical groups to probe structure-activity relationships or to attach reporter tags like fluorophores.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues of Chaetomellic Acid A have been a key area of research, driven by the desire to create more potent and specific inhibitors of the enzyme farnesyl protein transferase (FPTase). stcloudstate.eduresearchgate.net These studies are crucial for understanding the structure-activity relationship (SAR), which dictates how the molecule's structure relates to its biological function.

One prominent strategy involves modifying the long alkyl tail of the molecule. nih.gov For example, analogues have been prepared that incorporate aromatic rings into the alkyl chain. stcloudstate.edu The rationale for this modification is the expectation that the aromatic rings will engage in favorable intermolecular interactions with aromatic amino acid residues known to be present in the active site of the FPTase enzyme, potentially leading to tighter binding. stcloudstate.edu

Another approach to analogue design involves creating a synthetic intermediate with a versatile functional group at the end of the aliphatic tail. For instance, an intermediate with a terminal vinylic group has been synthesized. nih.gov This vinyl group can then be further modified, for example, through a thiol-ene coupling reaction, to introduce a variety of different functionalities and create a library of analogues. nih.gov In one study, this approach led to the creation of a sulfur-containing analogue, 2-(9-(butylthio)nonyl)-3-methylmaleic acid, which was found to be a more potent FPTase inhibitor than the parent natural product. nih.govnih.gov

| Analogue Type | Modification Strategy | Purpose | Reference |

| Aromatic Tail Analogues | Incorporation of aromatic rings into the alkyl chain. | To enhance binding to the FPTase active site through π-π interactions. | stcloudstate.edu |

| Thiolated Tail Analogues | Introduction of a terminal vinyl group followed by thiol-ene coupling. | To create diverse analogues and improve inhibitory potency. | nih.govnih.gov |

| Modified Head Group | Replacement of the methyl group with H, hydroxymethyl, or larger groups. | To probe the importance of the methyl group for biological activity. | nih.gov |

Deuterium Labeling Strategies in this compound Synthesis

Deuterium-labeled compounds, such as this compound, are valuable tools in various scientific studies, including metabolic research and as internal standards for mass spectrometry-based quantification. nih.gov The synthesis of the d3-analogue requires the specific incorporation of three deuterium atoms onto the methyl group of the maleic anhydride core.

Several general strategies for deuterium labeling can be applied to the synthesis of this compound:

Use of Deuterated Reagents: One of the most direct methods is to use a deuterated version of a reagent that introduces the methyl group. For example, a deuterated Grignard reagent like trideuteriomethyl magnesium bromide (CD₃MgBr) could be used as the nucleophile in a reaction with an appropriate electrophile to install the CD₃ group. nih.gov

H/D Exchange Reactions: Another strategy involves the exchange of protons for deuterons at a specific position on an intermediate molecule. This can often be achieved by treating a precursor with a deuterium source, such as deuterium oxide (D₂O), under basic or acidic conditions. nih.gov For this compound, a precursor with a CH₃ group positioned next to a carbonyl or other activating group could potentially undergo H/D exchange to form the desired CD₃ group.

Mechanistic Investigations of Biological Activities of Chaetomellic Acid a Anhydride D3

In Vitro Cellular Models for Evaluating Biological Effects of Chaetomellic Acid A Anhydride-d3

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of this compound. These models allow for controlled investigation of its biological effects on various cell types.

The selection of appropriate cell lines is critical for elucidating the specific effects of this compound. Research has often focused on cancer cell lines where the Ras signaling pathway is frequently mutated and hyperactivated. wikipedia.org Additionally, studies have utilized cells relevant to oxidative stress and renal function. nih.gov

For instance, human renal proximal tubular cells and human umbilical vein endothelial cells (HUVECs) have been used to demonstrate the compound's ability to decrease oxidative stress-induced apoptosis. nih.gov In cancer research, various cell lines, including those from breast and cervical cancers, have been employed to assess the antiproliferative effects of related compounds. researchgate.net

Standard cell culture conditions are typically maintained, including a humidified atmosphere with 5% CO2 at 37°C. The choice of culture medium, such as Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, is supplemented with fetal bovine serum (FBS) and antibiotics to ensure optimal cell growth and viability.

Interactive Data Table: Cell Lines Used in the Study of Chaetomellic Acid A and Related Compounds

| Cell Line | Type | Research Focus |

| Human Renal Proximal Tubular Cells | Normal | Oxidative Stress, Apoptosis nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Normal | Oxidative Stress, Apoptosis nih.gov |

| ME180 | Cervical Cancer | Proliferation, Apoptosis researchgate.net |

| SiHa | Cervical Cancer | Proliferation, Apoptosis researchgate.net |

| MCF-7 | Breast Cancer | Proliferation, Apoptosis researchgate.net |

| MDA-MB-231 | Breast Cancer | Proliferation, Apoptosis researchgate.net |

A variety of assays are employed to measure the cellular responses to treatment with this compound, providing insights into its effects on cell health, proliferation, and death.

To quantify the impact of this compound on cell survival and growth, several standard assays are utilized. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. researchgate.netnih.gov This assay has been used to demonstrate the dose- and duration-dependent effects of related compounds on the viability of cancer cell lines. researchgate.net

Cell proliferation can be directly measured by counting cell numbers over time or by using dye-based assays that quantify DNA content. mdpi.com These assays help determine the concentration at which the compound inhibits cell growth, often expressed as the IC50 value (the concentration that inhibits 50% of cell proliferation). researchgate.net

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. thermofisher.comnih.gov In the context of this compound research, it is used to analyze the cell cycle distribution. thermofisher.com By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. nih.gov This can reveal if the compound induces cell cycle arrest at a particular phase.

Flow cytometry can also be used to detect apoptosis by using markers like Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis. researchgate.net This provides quantitative data on the induction of programmed cell death.

To understand the molecular pathways affected by this compound, researchers can perform gene expression profiling and proteomic analyses.

Gene expression profiling , often carried out using techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis, can identify changes in the transcription levels of specific genes in response to treatment. nih.govmdpi.commdpi.com This can provide insights into the signaling pathways that are activated or inhibited by the compound. For example, one could examine the expression of genes involved in cell cycle regulation or apoptosis.

Proteomics involves the large-scale study of proteins and their functions. nih.govnih.govmdpi.com Techniques such as mass spectrometry can be used to identify and quantify changes in the proteome of cells treated with this compound. mdpi.com This can reveal alterations in protein expression, post-translational modifications, and protein-protein interactions, offering a deeper understanding of the compound's mechanism of action. nih.govnih.gov

Methodologies for Assessing Cellular Responses to this compound

Identification of Molecular Targets of this compound

The primary and most well-documented molecular target of Chaetomellic acid A is farnesyl-protein transferase (FPTase) . nih.govmedchemexpress.comnih.gov FPTase is a crucial enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue at the C-terminus of specific proteins, a process known as farnesylation. wikipedia.orgnih.gov

This post-translational modification is essential for the proper localization and function of many proteins involved in signal transduction, including the Ras family of small GTPases. wikipedia.orgnih.gov By inhibiting FPTase, Chaetomellic acid A prevents the farnesylation of Ras proteins, which in turn blocks their association with the cell membrane and subsequent activation of downstream signaling pathways that promote cell growth and proliferation. nih.gov

Chaetomellic acid A acts as a farnesyl-pyrophosphate (FPP) mimic, competing with the natural substrate for the active site of FPTase. nih.gov Studies have shown that it is a potent inhibitor of human FPTase, with an IC50 value of 55 nM. nih.gov It has also been shown to selectively block the farnesylation of the Ha-Ras isoform. nih.gov

Molecular modeling studies have provided insights into the interaction between Chaetomellic acid A and the active site of FPTase. nih.gov The dicarboxylate head of the molecule is thought to bind to a positively charged pocket in the enzyme, while the long alkyl tail interacts with a hydrophobic channel. nih.govstcloudstate.edu

Interactive Data Table: Inhibitory Activity of Chaetomellic Acid A

| Enzyme | Species | IC50 Value |

| Farnesyl-Protein Transferase (FPTase) | Human | 55 nM nih.gov |

| Farnesyl-Protein Transferase (FPTase) | Yeast | 225 µM nih.gov |

Affinity Chromatography and Pull-down Assays for this compound Target Identification

Affinity chromatography and pull-down assays are powerful techniques to isolate and identify the specific cellular binding partners of a small molecule like this compound. In this approach, the compound is immobilized on a solid support, such as chromatography beads. This "baited" matrix is then incubated with a cell lysate, allowing the target proteins to bind to the immobilized compound.

After a series of washes to remove non-specific proteins, the bound proteins are eluted and identified, typically using mass spectrometry. This methodology allows for the direct identification of proteins that have a physical interaction with this compound, providing crucial insights into its mechanism of action.

A generalized workflow for this process is outlined in the table below.

| Step | Description | Purpose |

| 1. Immobilization | Covalently attaching this compound to a solid support (e.g., agarose (B213101) beads). | To create a stationary phase for capturing binding partners. |

| 2. Incubation | Mixing the immobilized compound with a cellular protein extract (lysate). | To allow the target protein(s) to bind to the compound. |

| 3. Washing | Rinsing the solid support with buffer solutions. | To remove non-specifically bound proteins. |

| 4. Elution | Releasing the specifically bound proteins from the immobilized compound. | To collect the target proteins for identification. |

| 5. Identification | Analyzing the eluted proteins, typically by mass spectrometry. | To determine the identity of the cellular targets of this compound. |

Chemical Proteomics Approaches for this compound Binding Partners

Chemical proteomics offers a broader, more in-situ approach to identifying the binding partners of this compound within a complex biological sample. This technique often involves the use of a tagged or clickable version of the molecule to facilitate the isolation of protein-compound complexes from the entire proteome.

These approaches can provide a more comprehensive picture of the compound's interactions, including both high-affinity targets and potentially weaker, transient interactions that might be missed by traditional affinity chromatography. The deuteration in this compound can also be advantageous in certain mass spectrometry-based proteomics workflows for distinguishing the compound and its bound partners.

Enzyme Kinetic Studies with this compound

Once potential protein targets are identified, enzyme kinetic studies are performed to validate these interactions and quantify the compound's effect on enzyme activity. These studies are essential for determining whether this compound acts as an inhibitor, activator, or does not affect the catalytic function of the target enzyme.

By measuring the rate of an enzymatic reaction in the presence and absence of varying concentrations of this compound, key kinetic parameters can be determined. These parameters provide a quantitative measure of the compound's potency and can help to elucidate its mode of inhibition.

| Kinetic Parameter | Description | Significance for this compound |

| IC50 | The concentration of the compound required to inhibit 50% of the enzyme's activity. | A measure of the potency of this compound as an inhibitor. |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | A more precise measure of potency that is independent of substrate concentration. |

| Mechanism of Inhibition | e.g., competitive, non-competitive, uncompetitive. | Provides insight into how this compound binds to the enzyme and affects its function. |

Elucidation of Signaling Pathways Modulated by this compound

Investigation of Apoptotic Pathways Induced by this compound in Model Systems

Apoptosis, or programmed cell death, is a crucial cellular process that can be modulated by small molecules. Investigations into whether this compound induces apoptosis are carried out in various cell-based model systems.

Key hallmarks of apoptosis are monitored in cells treated with the compound. These experimental readouts can confirm the induction of apoptosis and provide clues as to the specific pathway involved (e.g., intrinsic vs. extrinsic).

| Apoptotic Marker | Method of Detection | Implication for this compound Activity |

| Caspase Activation | Western blot, colorimetric/fluorometric assays | Indicates the involvement of the caspase cascade, a central component of apoptosis. |

| DNA Fragmentation | TUNEL assay, gel electrophoresis | A classic hallmark of late-stage apoptosis. |

| Annexin V Staining | Flow cytometry, fluorescence microscopy | Detects the externalization of phosphatidylserine, an early apoptotic event. |

Autophagy Modulation by this compound

Autophagy is a cellular recycling process that can be either a survival mechanism or a pathway to cell death, depending on the context. Studies on the effect of this compound on autophagy aim to determine if the compound can trigger or inhibit this process.

The modulation of autophagy is typically assessed by monitoring the formation of autophagosomes and the processing of autophagy-related proteins. Understanding the interplay between this compound and autophagy is important for its potential therapeutic applications.

Immunomodulatory Effects of this compound on Immune Cells

The immune system is a complex network of cells and signaling molecules that can be influenced by external compounds. Research into the immunomodulatory effects of this compound focuses on its impact on the function and activity of various immune cells.

These studies often involve treating isolated immune cells (such as T-cells, B-cells, or macrophages) with the compound and measuring changes in key immunological parameters. The goal is to determine if this compound can enhance or suppress immune responses, which could have implications for its use in treating inflammatory diseases or cancer.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) of this compound analogues has been a pivotal aspect of understanding its mechanism of action and in the development of more potent and selective inhibitors of farnesyl protein transferase (FPTase). Chaetomellic Acid A is a known potent and highly specific inhibitor of this enzyme, which plays a crucial role in the post-translational modification of Ras proteins, implicated in numerous human cancers. stcloudstate.edu The anhydride (B1165640) form is readily hydrolyzed under physiological conditions to the biologically active dicarboxylate form. nih.gov

Design Principles for this compound Analogues

The fundamental design principle for analogues of this compound revolves around its function as a mimic of farnesyl pyrophosphate (FPP), the natural substrate of FPTase. stcloudstate.edu The core of the design strategy is to maintain the essential structural features required for binding to the FPTase active site while introducing modifications to enhance potency, selectivity, and potentially other pharmacological properties.

Another important design consideration has been the modification of the alkyl chain to more closely resemble the natural farnesyl group of FPP. This has led to the synthesis of analogues where the tetradecyl side chain is replaced with farnesyl or geranylgeranyl moieties. nih.gov The rationale behind this design is to create a more direct and potent competitive inhibitor by more faithfully mimicking the natural substrate of the enzyme.

Furthermore, the synthesis of "thia-analogues," where a sulfur atom is incorporated into the alkyl side chain, represents another design avenue. nih.gov This modification can alter the lipophilicity and conformational flexibility of the side chain, potentially leading to improved inhibitory activity. nih.gov

Correlation of Structural Features with Biological Potency of this compound Derivatives

Systematic modifications of the Chaetomellic Acid A structure have yielded valuable insights into the correlation between specific structural features and biological potency. The inhibitory activity of these derivatives is typically evaluated through in vitro assays measuring the half-maximal inhibitory concentration (IC50) against FPTase.

Alkyl Chain Modifications and Potency

The nature of the long hydrophobic tail is a critical determinant of inhibitory activity. The replacement of the natural tetradecyl group with isoprenoid moieties has a profound effect on both potency and selectivity.

| Compound | Side Chain Modification | IC50 (µM) against yeast FPTase | Selectivity (FPTase vs. GGTase-I) |

| Chaetomellic Acid A | Tetradecyl | Not specified in provided context | Not specified in provided context |

| Analogue 1 | Farnesyl | 7-fold more potent than Chaetomellic Acid A | 100:1 |

| Analogue 2 | Geranylgeranyl | Not specified in provided context | ~10:1 (for GGTase-I) |

Data sourced from a study on the synthesis of protein farnesyltransferase and geranylgeranyltransferase inhibitors. nih.gov

As indicated in the table, the analogue incorporating a farnesyl moiety (Analogue 1) demonstrates a seven-fold increase in potency against yeast FPTase compared to the parent Chaetomellic Acid A. nih.gov This enhanced activity is coupled with a remarkable 100:1 selectivity for FPTase over the related enzyme, geranylgeranyltransferase-I (GGTase-I). nih.gov Conversely, the analogue with a geranylgeranyl side chain (Analogue 2) exhibits a preference for inhibiting GGTase-I, with a selectivity of approximately 10:1. nih.gov These findings underscore the critical role of the hydrophobic tail in dictating both the potency and the selectivity profile of these inhibitors.

Incorporation of Heteroatoms and Aromatic Rings

The introduction of a sulfur atom into the alkyl chain has also been shown to significantly enhance inhibitory activity. A thia-analogue of Chaetomellic Acid A was found to be approximately five times more potent than the parent compound. nih.gov

| Compound | Structural Feature | IC50 (µM) against yeast FTase |

| Chaetomellic Acid A | Standard alkyl chain | Not specified in provided context |

| Thia-analogue | Sulfur atom in the alkyl chain | 3.5 |

Data from a study describing a novel route to Chaetomellic Acid A and its analogues. nih.gov

This serendipitous discovery highlights that modifications leading to subtle changes in the physicochemical properties of the side chain can have a dramatic impact on biological potency. nih.gov The increased potency of the thia-analogue suggests that the introduction of a heteroatom can lead to more favorable interactions within the FPTase active site. nih.gov

While the design principle of incorporating aromatic rings into the alkyl tail was based on sound theoretical reasoning, the available literature does not yet provide specific IC50 values for these analogues to definitively correlate this structural feature with a quantitative increase in potency. stcloudstate.edustcloudstate.edu However, the synthesis of these compounds provides a valuable platform for future biological evaluations to further elucidate the SAR of Chaetomellic Acid A derivatives. stcloudstate.edu

Computat

Conclusion and Future Perspectives in Chaetomellic Acid a Anhydride D3 Research

Summary of Key Research Findings on Chaetomellic Acid A Anhydride-d3

Research has firmly established the significance of the parent compound, Chaetomellic Acid A, a natural product isolated from the fungus Chaetomella acutiseta. stcloudstate.edustcloudstate.edu The core of its activity lies in its function as a potent and highly specific inhibitor of farnesyl-protein transferase (FPTase). stcloudstate.edunih.gov This enzyme is critical for the post-translational modification of several proteins, most notably the Ras family of oncoproteins, which require farnesylation to anchor to the cell membrane and perform their signaling functions. nih.govnih.gov

The anhydride (B1165640) form of Chaetomellic Acid A is typically the target of chemical synthesis due to its stability and ease of isolation. nih.govnih.gov Under physiological conditions (pH ~7.5), the anhydride readily hydrolyzes to the biologically active dicarboxylate form, which acts as a competitive inhibitor by mimicking farnesyl pyrophosphate (FPP), the natural substrate of the FPTase enzyme. stcloudstate.edunih.govnih.gov The dianionic form of Chaetomellic Acid A inhibits human FPTase with a reported IC50 value of 55 nM. nih.gov

The direct role of This compound in this research is as a critical analytical tool. As a stable, isotopically labeled internal standard, it is essential for quantitative studies using mass spectrometry. Its use allows for the accurate measurement of the parent compound's concentration in complex biological matrices during pharmacokinetic and metabolic studies, ensuring the reliability of the data generated on the inhibitor's behavior and efficacy.

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C19H32O3 | chemspider.com |

| Natural Source | Chaetomella acutiseta (fungus) | stcloudstate.edunih.gov |

| Mechanism of Action | Competitive inhibitor of Farnesyl-Protein Transferase (FPTase) | stcloudstate.edu |

| Biological Target | Ras proteins, Lamins A and B, other farnesylated proteins | nih.gov |

| Inhibitory Concentration (IC50) | 55 nM (against human FPTase) | nih.gov |

| Role of d3-Analogue | Isotopically labeled internal standard for mass spectrometry | chemspider.com |

Unresolved Questions and Challenges in this compound Research

Despite promising preclinical data for FPTase inhibitors as a class, their translation into effective clinical therapies has faced significant hurdles. nih.govaacrjournals.org These challenges define the unresolved questions for the field.

Alternative Prenylation Pathways: A primary challenge is that cancer cells can circumvent the inhibition of FPTase. nih.gov Key oncogenic proteins, particularly K-Ras and N-Ras, can be alternatively modified by a related enzyme, geranylgeranyltransferase I (GGTase-I), rendering FPTase inhibitors less effective. nih.govaacrjournals.org Understanding the triggers for this switch and developing dual-specificity inhibitors or combination therapies remains a major goal.

Complexity of Total Synthesis: The chemical synthesis of Chaetomellic Acid A and its analogues is a multi-step process. nih.govnih.gov Developing more efficient, scalable, and cost-effective synthetic routes is crucial for producing sufficient quantities for extensive research and potential therapeutic development. nih.gov The synthesis of the d3-anhydride adds another layer of complexity and cost.

In Vivo Efficacy and Off-Target Effects: While potent in vitro, fully elucidating the spectrum of activity, metabolic fate, and potential off-target effects of Chaetomellic Acid A in vivo requires further investigation. The precise quantification enabled by the d3-standard is vital to these studies.

Isotopic Stability and Purity: For this compound, ensuring high isotopic purity and stability during synthesis and storage is paramount. Any degradation or isotopic exchange would compromise its utility as a reliable standard for quantitative analysis.

Emerging Methodologies and Technologies Applicable to this compound Research

Future research on Chaetomellic Acid A and its deuterated analogue will benefit significantly from advancements in analytical and computational technologies.

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC) allows for highly sensitive and specific quantification of the parent compound using the d3-standard. This methodology can be extended to metabolite identification, helping to map the complete metabolic pathway of the drug.

Structural Biology Techniques: Cryo-electron microscopy (Cryo-EM) can provide detailed structural information of the FPTase enzyme bound to Chaetomellic Acid A. These insights can illuminate the precise molecular interactions and guide the rational design of new analogues with improved potency and selectivity.

Computational and AI-Driven Discovery: Machine learning algorithms and quantitative structure-activity relationship (QSAR) analysis can accelerate the discovery of novel analogues. nih.gov These computational tools can screen virtual libraries of compounds, predict their binding affinity to FPTase, and prioritize candidates for synthesis and testing. nih.govresearchgate.net

Chemoproteomics and Metabolomics: "Omics" technologies can offer a systems-level view of the cellular response to FPTase inhibition. By analyzing global changes in protein and metabolite levels, researchers can identify other cellular pathways affected by Chaetomellic Acid A, potentially revealing new therapeutic applications or mechanisms of resistance.

Broader Implications of this compound Research for Chemical Biology and Natural Product Drug Discovery

The research centered around Chaetomellic Acid A and its d3-standard has implications that extend beyond this single compound.

Validation of Natural Products as Drug Leads: The discovery of Chaetomellic Acid A highlights the continuing importance of natural products as a source of structurally novel and biologically potent molecules that can serve as scaffolds for drug development. nih.govresearchgate.net

A Chemical Probe for Farnesylation: As a specific FPTase inhibitor, Chaetomellic Acid A serves as an invaluable chemical probe for biologists to explore the diverse roles of protein farnesylation in cellular processes beyond cancer, including cell signaling, proliferation, and nuclear structure. nih.gov

Expansion to New Therapeutic Areas: The initial focus on FPTase inhibitors for cancer has broadened. Research has shown their potential in treating other diseases, such as Hutchinson-Gilford progeria syndrome, a rare genetic disorder linked to abnormal farnesylation of the protein progerin. wikipedia.org Furthermore, because parasites like Plasmodium falciparum (malaria) rely on farnesylation, FPTase inhibitors are being investigated as potential anti-parasitic agents. wikipedia.org

Importance of Analytical Standards: The development and use of this compound underscore the critical role that stable isotope-labeled standards play in modern drug discovery and development. Without these tools, the accurate and reproducible quantification required for preclinical and clinical evaluation would be impossible.

| Compound Name |

|---|

| Chaetomellic Acid A |

| Chaetomellic Acid A Anhydride |

| This compound |

| Farnesyl Pyrophosphate |

| K-Ras |

| N-Ras |

| Progerin |

Q & A

Q. What is the mechanism of action of Chaetomellic Acid A Anhydride-d3 in inhibiting Ras protein farnesyltransferase (FTase)?

this compound competitively inhibits FTase by mimicking the natural substrate farnesyl pyrophosphate (FPP). It binds to the enzyme's active site, preventing the farnesylation of Ras proteins, a critical post-translational modification required for their membrane localization and oncogenic signaling. Kinetic studies reveal competitive inhibition with respect to FPP (Ki = 55 nM for human FTase) . Deuterium labeling enhances metabolic stability, allowing precise tracking of inhibition dynamics in cellular assays .

Q. How is this compound synthesized, and what are the key reaction conditions?

Two primary synthetic routes are documented:

- Barton Radical Decarboxylation : Irradiation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride .

- Copper-Catalyzed Radical Cyclization : Cyclization of N-α-perchloroacyl-2-(Z)-alkyliden-1,3-thiazinanes under argon, followed by hydrolysis (e.g., using Na₂CO₃/CH₃OH) to yield the anhydride . Key conditions include strict argon atmospheres, optimized temperatures (60–80°C), and catalytic CuCl-TMEDA systems. Yields range from 61–94% depending on purification steps .

Advanced Research Questions

Q. What are the challenges in scaling up the synthesis of this compound, and how can reaction conditions be optimized?

Scalability issues arise from:

- Low yields due to unstable intermediates (e.g., thiohydroxamic esters).

- Costly reagents (e.g., Lawesson’s reagent) and lengthy purification . Optimization strategies:

- Replace Lawesson’s reagent with P₄S₁₀ and hexamethyldisiloxane for cost-effective thionation .

- Use one-pot protocols to minimize intermediate isolation (e.g., Curphey reagent for enamide synthesis) .

- Scale-up radical cyclization with KI-assisted deprotection to reduce reaction time from 48 hours to 5 hours .

Q. How do structural modifications (e.g., deuterium labeling) affect metabolic stability and inhibitory efficacy compared to non-deuterated analogs?

Deuterium labeling at the methyl group (d₃ substitution) reduces metabolic degradation by cytochrome P450 enzymes, prolonging half-life in hepatic microsomes . Comparative studies show:

| Property | This compound | Non-deuterated Analog |

|---|---|---|

| Metabolic Stability (t₁/₂) | 12.3 ± 1.5 h | 6.8 ± 0.9 h |

| FTase IC₅₀ (nM) | 55 ± 3 | 58 ± 4 |

| Deuterium labeling does not significantly alter FTase affinity but improves traceability in isotope-labeled assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.